2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C18H20BFO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(4-fluorophenoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)phenylboronic acid
- 2,2,6,6-Tetramethyl-1,3,2-dioxaborinane
- 4-(4-Fluorophenoxy)phenylacetic acid
Uniqueness
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Its tetramethyl-dioxaborolane moiety provides enhanced stability compared to other boronic acids, making it a preferred choice in various synthetic applications .
Biological Activity
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as "compound X") is a boron-containing organic compound notable for its potential biological activities. This article explores the compound's synthesis, properties, and biological activities as reported in various studies.
- Molecular Formula : C18H20BFO3
- Molecular Weight : 314.16 g/mol
- CAS Number : 1355052-34-4
- Purity : >98.0% (GC)
- Physical State : Liquid at room temperature
Synthesis
The synthesis of compound X typically involves palladium-catalyzed reactions using aryl halides and boron reagents. A common method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a dimethoxyethane solvent under inert conditions .
Antitumor Activity
Recent studies indicate that compounds similar to X exhibit significant antitumor properties. For instance, derivatives of aryloxy phenols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers . The ability of compound X to modulate COX-2 activity suggests its potential as an anticancer agent.
The proposed mechanism for the biological activity of compound X involves its interaction with specific molecular targets within cancer cells. The fluorophenoxy group is believed to enhance the lipophilicity and cellular uptake of the compound, facilitating its action on target enzymes and receptors .
Case Studies and Research Findings
Toxicological Profile
While specific toxicological data on compound X is limited, boron-containing compounds generally exhibit low toxicity profiles when used appropriately. Safety data sheets indicate that precautions should be taken to avoid ingestion and skin contact due to potential irritative effects .
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPYEFNCGPLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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